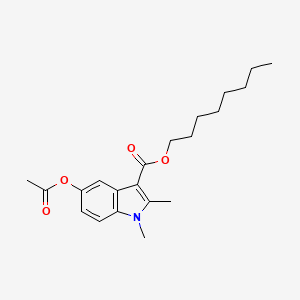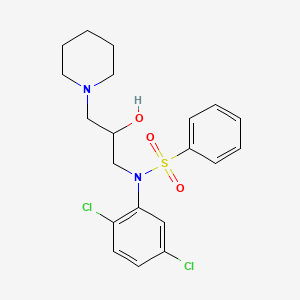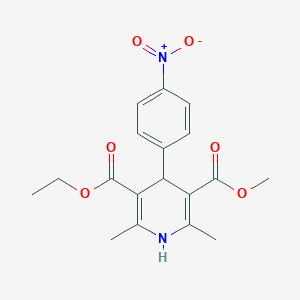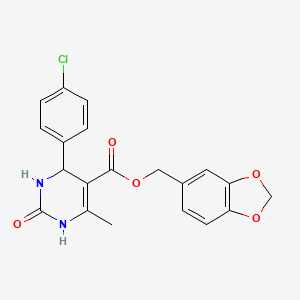![molecular formula C15H17BrN2O2S B4913945 (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4913945.png)
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process:
Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of an appropriate isothiocyanate with an α-halo acid to form the thiazolidine-2,4-dione ring.
Dimethylamino Substitution: The dimethylamino group is introduced via a nucleophilic substitution reaction, typically using dimethylamine.
Benzylidene Formation: The final step involves the condensation of the thiazolidine-2,4-dione derivative with an appropriate aldehyde to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with different functional groups replacing the bromo group.
Aplicaciones Científicas De Investigación
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways such as the PI3K-AKT pathway, MAPK pathway, or others, depending on its specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-5-[3-chloro-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
- (5E)-5-[3-fluoro-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
- (5E)-5-[3-iodo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-9(2)18-14(19)13(21-15(18)20)8-10-5-6-12(17(3)4)11(16)7-10/h5-9H,1-4H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEGKFMBFIDJPX-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)N(C)C)Br)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 3-{[(4-ACETYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4913880.png)
![3,5-dimethyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4913888.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B4913903.png)
![N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]benzamide](/img/structure/B4913909.png)


![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B4913918.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4913922.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-isopropyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B4913931.png)

